Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate
Description
Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate is a bicyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a methyl ester substituent at the 3A position. Its structure includes a hexahydrocyclopenta[c]pyrrole core, where the "c" notation indicates the specific fusion of the cyclopentane and pyrrolidine rings.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3/t7-,9-/m1/s1 |
InChI Key |
HFQYLMMYIGSJBU-VXNVDRBHSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC[C@@H]1CNC2 |
Canonical SMILES |
COC(=O)C12CCCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Improved Process via Cyclization and Functional Group Transformations (Patent-Based Method)
One of the most detailed and industrially relevant preparation methods is described in a 2018 patent, which outlines an improved process for hexahydrocyclopenta[c]pyrrol-5(1H)-one and related intermediates, which are closely related to the target compound methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate.
- Step (a): Reaction of benzyl amine with alkylating agents in dry solvent to form activated dienes such as dimethyl 4,4'-(benzylazanediyl)(2E,2'E)-bis(but-2-enoate).
- Step (b): Intramolecular reductive cyclization using magnesium in methanol to yield dimethyl 2,2'-((3R,4S)-1-benzylpyrrolidine-3,4-diyl)diacetate.
- Step (c): Debenzylation via Pd/C catalyzed hydrogenation with protecting groups to obtain tert-butoxycarbonyl-protected intermediates.
- Step (d): Hydrolysis of dimethyl esters using sodium hydroxide in methanol/water to yield the corresponding diacetic acid derivatives.
- Step (e): Cyclization and dehydration steps involving acetic anhydride and sodium acetate at elevated temperatures (around 135 °C) to form the bicyclic pyrrole core with the ketone functionality.
- Step (f): Final conversion to methyl ester derivatives through esterification or transesterification reactions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| a | Benzyl amine + alkylating agents, dry solvent | Not specified | Formation of activated dienes |
| b | Mg/MeOH, intramolecular reductive cyclization | Not specified | Formation of pyrrolidine diacetate |
| c | Pd/C hydrogenation, protecting agent | Not specified | Debenzylation and protection |
| d | NaOH in MeOH/H2O, 18 h, 25 °C | 80 | Hydrolysis to diacetic acid |
| e | Acetic anhydride, sodium acetate, 135 °C | Not specified | Cyclization to bicyclic ketone |
| f | Esterification to methyl ester | Not specified | Final methyl ester formation |
This method emphasizes careful control of reaction conditions and use of protecting groups to achieve high purity and yield of the bicyclic pyrrole carboxylate.
Organocatalytic Enantioselective Cycloaddition
A more recent and innovative approach involves organocatalytic enantioselective [6 + 2] cycloaddition reactions catalyzed by BINOL-phosphoric acid derivatives. This method allows the direct formation of substituted pyrrolizine frameworks, which are structurally related to the cyclopenta[c]pyrrole system.
- One-step cycloaddition of 1H-pyrrole-2-carbinols with aryl acetaldehydes.
- High enantioselectivity and diastereoselectivity achieved.
- Potential for post-modification to introduce carboxylate groups.
- Demonstrated scalability with good yields (e.g., 66% yield on a larger scale).
This method provides a stereoselective synthetic route that could be adapted for this compound analogues, especially when chiral purity is desired.
Cycloaddition and Nucleophilic Cyclization Approaches
Another synthetic strategy involves a [3 + 2] cycloaddition of unsaturated vicinal dicarboxylic acid derivatives with in situ generated azomethine ylides, followed by nucleophilic cyclization to form the pyrrolidine ring fused to cyclopentane.
- Multi-step synthesis (3–5 steps) with overall yields ranging from 10% to 72%.
- Use of nucleophilic cyclization to annelate additional heteroaliphatic rings.
- Structural characterization by X-ray diffraction confirms ring fusion and stereochemistry.
- Provides a versatile platform for synthesizing related bicyclic pyrrole derivatives.
This approach is valuable for generating diverse analogues with potential for further functionalization, including methyl esterification at the carboxylate position.
Alternative Routes via Imide Reduction and Cyclization
Older methods include reduction of imide precursors with lithium aluminum hydride followed by protection and cyclization steps to form hexahydrocyclopenta[c]pyrrole derivatives.
Process Summary:
- Preparation of trans-1,2-di-carbomethoxy-4-methylenecyclopentane diester.
- Hydrolysis to diacid followed by conversion to anhydride using acetic anhydride.
- Reduction of imide intermediates and subsequent cyclization to form the bicyclic pyrrole.
- Final esterification to methyl ester derivative.
Though less commonly used today, these methods provide foundational synthetic knowledge and can be adapted for specific functional group modifications.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic proton NMR signals include singlets for methyl ester protons (~3.7 ppm) and multiplets for the bicyclic ring protons, confirming the cis configuration.
- Mass Spectrometry: ESI-MS typically shows molecular ion peaks consistent with the methyl ester derivative (e.g., m/z 288 for protected intermediates).
- X-ray Crystallography: Structural confirmation of stereochemistry and ring fusion has been reported for related bicyclic pyrrole derivatives, supporting the cis configuration and ring strain characteristics.
- Stereochemical Control: Use of chiral catalysts or protecting groups ensures high enantio- and diastereoselectivity, critical for biological applications.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate with structurally related compounds, focusing on molecular features, substituents, and available data:
Key Observations:
Ring Fusion and Substituent Effects: The [b] vs. [c] ring fusion in cyclopenta-pyrrole derivatives alters the spatial arrangement of substituents. The tert-butyl ester analog demonstrates how bulkier substituents may enhance stability but complicate synthetic accessibility compared to the methyl ester.
Functional Group Influence: The carboxylic acid derivative lacks the ester group, making it more polar and likely less bioavailable than the methyl ester. This highlights the importance of esterification in modulating pharmacokinetic properties. The benzo[f]chromeno-pyrrole compound illustrates how extended aromatic systems increase molecular complexity and rigidity, which could enhance target selectivity but reduce metabolic stability.
Safety and Stability :
- The tert-butyl analog’s safety data sheet emphasizes the need for careful handling of cyclopenta[c]pyrrole derivatives, though the methyl ester’s smaller size may reduce volatility and associated risks.
Biological Activity
Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate (CAS No. 2307739-72-4) is a heterocyclic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and biochemistry.
Antiviral Properties
Recent studies have indicated that various N-heterocycles exhibit promising antiviral properties. Although specific research on this compound is limited, its structural similarities to known antiviral agents suggest potential efficacy against viral infections.
- Mechanism of Action : Compounds with similar structures often inhibit viral replication by interfering with viral enzymes or blocking viral entry into host cells. For instance, studies on pyrazole derivatives have shown significant inhibition of viruses such as HIV and MeV (measles virus) .
-
Case Studies :
- A recent investigation into N-Heterocycles found that certain analogs exhibited effective inhibition of HIV replication with EC values in the low micromolar range (e.g., 0.02 µM for some derivatives) . While no direct studies on this compound were cited, its potential as an antiviral agent remains plausible based on structural analysis.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier may confer neuroprotective effects. Similar compounds have been studied for their role in neurodegenerative diseases.
- Research Findings :
Data Table: Comparative Biological Activity of Related Compounds
| Compound Name | CAS Number | Molecular Weight | EC (µM) | Activity Type |
|---|---|---|---|---|
| This compound | 2307739-72-4 | 169.22 | N/A | Antiviral (potential) |
| Pyrazole Derivative A | N/A | N/A | 0.02 | Antiviral |
| Pyrazole Derivative B | N/A | N/A | 60 | Antiviral |
Q & A
Basic: What experimental methods are used to determine the crystal structure of methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate?
Answer:
The crystal structure is typically determined via single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Data collection : Using a Bruker Kappa APEX2 CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
- Structure solution : Employ direct methods (e.g., SHELXS) or intrinsic phasing algorithms.
- Refinement : Iterative refinement via SHELXL (a SHELX module) to minimize residuals and , with anisotropic displacement parameters for non-hydrogen atoms .
Example Crystallographic Parameters (from analogs):
| Parameter | Value () | Value ( ) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Unit Cell (Å, °) | , , , | , , , |
| (I > 2σ(I)) | 0.040 | Not reported |
Advanced: How can conformational dynamics of the cyclopentane ring in this compound be analyzed quantitatively?
Answer:
The Cremer-Pople puckering parameters are applied to quantify ring non-planarity :
- Puckering amplitude () : Measures deviation from planarity.
- Phase angle () : Describes the type of puckering (e.g., envelope, half-chair).
- Methodology :
- Calculate atomic coordinates from SC-XRD data.
- Define the mean plane of the ring using least-squares fitting.
- Compute and via Fourier transformation of displacement vectors perpendicular to the plane.
This approach avoids approximations tied to torsion angles and is validated for five- and six-membered rings .
Advanced: How are intermolecular interactions in crystalline derivatives of this compound analyzed?
Answer:
Hirshfeld surface analysis is used to map intermolecular contacts (e.g., C–H⋯O, C–H⋯π):
- Tools : CrystalExplorer or similar software generates surfaces based on electron density partitioning .
- Fingerprint plots : Quantify interaction types (e.g., H-bonding vs. van der Waals).
- Example : In related compounds, weak C–H⋯O interactions stabilize crystal packing, with H-bond donor-acceptor distances < 3.5 Å .
Basic: What software tools are recommended for refining and validating the crystal structure?
Answer:
- Refinement : SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .
- Validation : PLATON (symmetry checks, void analysis) and CCDC’s Mercury (geometry validation).
- Key metrics :
Advanced: How can transition metal catalysts be utilized in synthesizing derivatives of this compound?
Answer:
Palladium-catalyzed cross-coupling or Rh-catalyzed cycloaddition reactions are effective:
- Example : A Ni-catalyzed [3+2] cycloaddition constructs the pyrrolidine core, with optimized conditions (e.g., Et₃N as base, DMF solvent, 80°C) yielding >70% efficiency .
- Key steps :
- Ligand screening (e.g., phosphine ligands enhance regioselectivity).
- Monitoring by LC-MS or -NMR for intermediate trapping.
Advanced: How do structural variations (e.g., substituents) affect the compound’s crystallographic parameters?
Answer:
Substituents alter packing efficiency and unit cell dimensions :
- Electron-withdrawing groups (e.g., Cl): Reduce π-π stacking distances (e.g., 3.8 Å → 3.5 Å in chlorophenyl derivatives) .
- Methoxy groups : Increase unit cell volume due to steric bulk (e.g., in methoxy derivatives vs. in non-substituted analogs) .
Basic: What are common pitfalls in crystallographic data interpretation for this compound class?
Answer:
- Twinned crystals : Misindexing leads to inflated -values. Use PLATON’s TWINLAW to detect twinning .
- Disorder : Flexible side chains may require multi-site modeling (e.g., PART instructions in SHELXL) .
- Absorption errors : Apply empirical corrections (SADABS) for high-μ samples .
Advanced: How is density functional theory (DFT) applied to predict the compound’s electronic properties?
Answer:
- Geometry optimization : B3LYP/6-31G(d) basis set refines SC-XRD coordinates.
- Frontier orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., gaps < 4 eV suggest photolability).
- Charge distribution : Natural bond orbital (NBO) analysis identifies electrophilic sites (e.g., carbonyl carbons with −0.5 e charge) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
